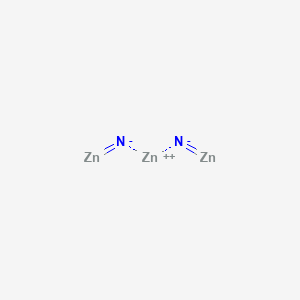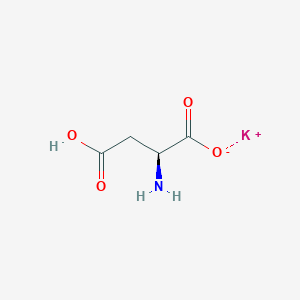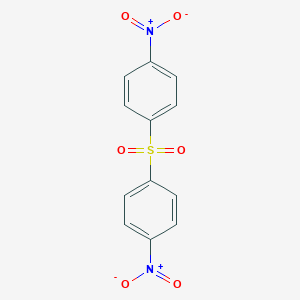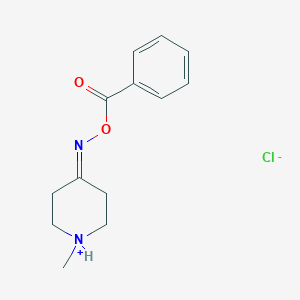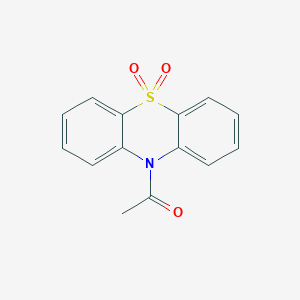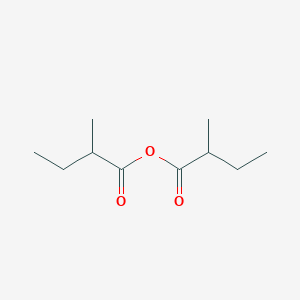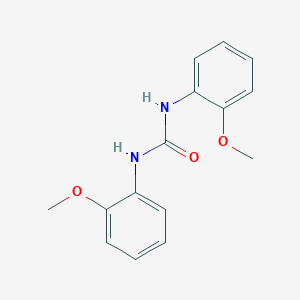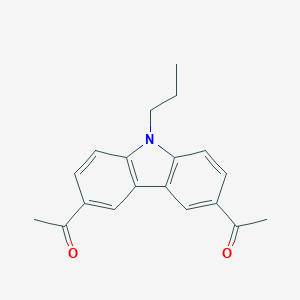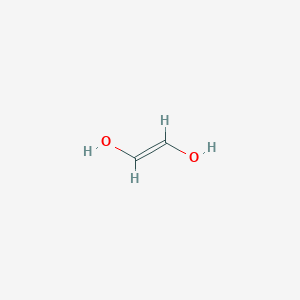
Ethen-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethen-1,2-diol, also known as ethylene glycol, is a colorless, odorless, and sweet-tasting organic compound. It is widely used in various industrial applications, including antifreeze, polyester resin, and solvents. Ethylene glycol is also used in scientific research, and its unique chemical properties make it a valuable tool in many laboratory experiments.
Mecanismo De Acción
The mechanism of action of Ethen-1,2-diol glycol is related to its chemical properties. Ethylene glycol is a diol, which means it has two hydroxyl (-OH) groups. These hydroxyl groups can form hydrogen bonds with other molecules, which makes Ethen-1,2-diol glycol an effective solvent. The hydroxyl groups can also react with other chemicals to form new compounds.
Efectos Bioquímicos Y Fisiológicos
In the body, Ethen-1,2-diol glycol is metabolized into toxic byproducts that can cause severe health effects, including kidney failure and central nervous system depression. Therefore, Ethen-1,2-diol glycol should not be used for any medical or therapeutic purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethen-1,2-diol glycol in laboratory experiments is its ability to dissolve a wide range of organic compounds. This makes it a useful solvent for many types of chemical reactions. However, Ethen-1,2-diol glycol is also highly toxic, which limits its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving Ethen-1,2-diol glycol. One area of interest is the development of new methods for synthesizing Ethen-1,2-diol glycol that are more efficient and environmentally friendly. Another area of research is the development of new applications for Ethen-1,2-diol glycol, such as in the field of nanotechnology.
In conclusion, Ethen-1,2-diol glycol is a valuable tool in scientific research due to its unique chemical properties. While it has a wide range of applications, it is important to use it safely and responsibly to avoid any potential health risks. Further research is needed to explore the full potential of Ethen-1,2-diol glycol in laboratory experiments and other applications.
Métodos De Síntesis
The most common method for synthesizing Ethen-1,2-diol glycol is through the hydration of Ethen-1,2-diol oxide. This process involves the reaction of Ethen-1,2-diol oxide with water in the presence of a catalyst, such as sulfuric acid or a zeolite. The resulting mixture is then distilled to separate the Ethen-1,2-diol glycol from any remaining impurities.
Aplicaciones Científicas De Investigación
Ethylene glycol has a wide range of applications in scientific research. It is commonly used as a solvent for various organic compounds and can also be used as a reactant in chemical synthesis. Ethylene glycol is also used as a cryoprotectant, which helps to preserve biological samples at low temperatures without damaging the cells.
Propiedades
Número CAS |
1571-60-4 |
|---|---|
Nombre del producto |
Ethen-1,2-diol |
Fórmula molecular |
C2H4O2 |
Peso molecular |
60.05 g/mol |
Nombre IUPAC |
(E)-ethene-1,2-diol |
InChI |
InChI=1S/C2H4O2/c3-1-2-4/h1-4H/b2-1+ |
Clave InChI |
JMCRDEBJJPRTPV-OWOJBTEDSA-N |
SMILES isomérico |
C(=C/O)\O |
SMILES |
C(=CO)O |
SMILES canónico |
C(=CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



